n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline
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Overview
Description
n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline: is a compound that features a pyrazole ring substituted with a tert-butyl group and a fluorinated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.
Attachment of the fluorinated aniline moiety: This step involves the reaction of the pyrazole intermediate with 2-fluoroaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the aniline moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-chloroaniline
- n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-bromoaniline
- n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-iodoaniline
Uniqueness
n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. This makes it distinct from its chloro, bromo, and iodo analogs, potentially offering different biological activities and applications.
Properties
Molecular Formula |
C14H18FN3 |
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Molecular Weight |
247.31 g/mol |
IUPAC Name |
N-[(1-tert-butylpyrazol-4-yl)methyl]-2-fluoroaniline |
InChI |
InChI=1S/C14H18FN3/c1-14(2,3)18-10-11(9-17-18)8-16-13-7-5-4-6-12(13)15/h4-7,9-10,16H,8H2,1-3H3 |
InChI Key |
ASRCWQVAQSVKCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CNC2=CC=CC=C2F |
Origin of Product |
United States |
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